molecular formula C15H14N2O4S B2886751 N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide CAS No. 724735-12-0

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide

Cat. No.: B2886751
CAS No.: 724735-12-0
M. Wt: 318.35
InChI Key: KDGRLHBTRZLLKD-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)-2-(phenylthio)acetamide is a synthetic acetamide derivative of interest in chemical and pharmaceutical research. This compound features a molecular structure combining a 2-methoxy-5-nitrophenyl group with a phenylthioacetamide moiety, a scaffold seen in intermediates for more complex molecules . While the specific biological activity and research applications for this exact compound are not fully detailed in public sources, its core structure is closely related to other documented research chemicals. For instance, a compound with a similar structure, 2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide (CAS 63470-85-9), has a reported molecular formula of C15H14N2O4S and a molecular weight of 318.35 g/mol . Researchers value these types of nitrophenyl acetamide derivatives for their potential as building blocks in organic synthesis and for use in developing pharmacological tools. The presence of electron-withdrawing nitro and electron-donating methoxy groups on the phenyl ring creates a unique electronic environment that can be exploited in further chemical modifications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-14-8-7-11(17(19)20)9-13(14)16-15(18)10-22-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGRLHBTRZLLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-5-nitroaniline. This intermediate is then reacted with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Iron powder, hydrochloric acid, and catalytic hydrogenation.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-(4-Nitrophenyl)-2-(Phenylthio)Acetamide (ST57 Precursor)

  • Structure : Differs in the position of substituents (4-nitro vs. 5-nitro-2-methoxy).
  • Synthesis: Synthesized from 4-nitroaniline and 2-(phenylthio)acetyl chloride, followed by reduction to an amino derivative .
  • Key Difference : Lacks the methoxy group, reducing steric hindrance and altering electronic properties.

2-(4-Cyanophenoxy)-N-(2-Methoxy-5-Nitrophenyl)Acetamide

  • Structure: Replaces the phenylthio group with a 4-cyanophenoxy moiety.

Analogues with Heterocyclic Substituents

Triazole-Linked Acetamides (Compounds 51–55)

  • Examples :
    • 51 : N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide
    • 52 : N-(4-(5-(4-tert-Butylphenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide
  • Synthesis : Prepared via coupling of triazole-containing amines with phenylthioacetyl chloride .
  • Activity : Designed as cytohesin inhibitors; compound 51 showed a melting point of 156–158°C and 42.4% yield .

Benzothiazole Derivatives (Compounds 5a–5g)

  • Example : 2′-((Benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5′-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one
  • Activity : Exhibited potent anti-inflammatory (compound 5d ) and analgesic (compound 5e ) effects .

Functional Analogues with Similar Pharmacophores

Chalcone-Acetamide Hybrids

  • Structure : Chalcone (α,β-unsaturated ketone) core fused with acetamide.
  • Activity : Broad-spectrum anti-inflammatory, anticancer, and antimicrobial properties due to the conjugated system .

MAO-B and BChE Inhibitors

  • Example: (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
  • Activity : Selective MAO-B inhibition (IC₅₀ ~0.028 mM) and cholinesterase modulation, relevant for neurodegenerative diseases .

Comparative Data Table

Compound Name Substituents/Modifications Biological Activity Key Reference
N-(2-Methoxy-5-Nitrophenyl)-2-(Phenylthio)Acetamide 2-methoxy-5-nitrophenyl, phenylthio Potential enzyme inhibition
N-(4-Nitrophenyl)-2-(Phenylthio)Acetamide 4-nitrophenyl Intermediate for ST57 synthesis
Compound 51 (Triazole Derivative) Triazole, difluorophenyl Cytohesin inhibition (mp 156°C)
Compound 5d (Benzothiazole) Spiro-oxadiazole, benzothiazole Anti-inflammatory
KCH-1521 (N-Acylurea) Indole, benzodioxole Talin modulation in HUVECs

Research Findings and Gaps

  • Synthetic Feasibility : The target compound’s synthesis is well-established via Scheme 2 in , but yields (24–42%) are moderate compared to triazole derivatives (up to 86.6% in compound 54 ) .
  • Biological Data : While structural analogues show antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, specific data for this compound are lacking in the provided evidence. Further studies are needed to elucidate its pharmacokinetics and target specificity.
  • Thermal Stability : Melting points of related compounds range from 150°C to 225°C, suggesting that the methoxy and nitro groups enhance thermal stability .

Biological Activity

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, a nitro group, and a phenylthio moiety, which contribute to its biological properties. The presence of the nitro group allows for redox reactions, while the phenylthio group may interact with thiol-containing biomolecules, influencing enzyme activity and cellular processes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Modulation : The compound may inhibit or activate various enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Cellular Interaction : It can disrupt cellular processes by interacting with receptors or other biomolecules, leading to altered gene expression and cell function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : In vitro studies have demonstrated that it can scavenge free radicals, indicating potential protective effects against oxidative stress .
  • Antimicrobial Properties : Preliminary data suggest that it may possess antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease applications .
  • Anti-Cancer Potential : The compound has been studied for its effects on cancer cell lines. It may inhibit cell growth and induce apoptosis through modulation of signaling pathways such as NF-κB and STAT3 .

Case Studies

  • Antioxidant Evaluation :
    • In vitro assays showed that this compound effectively reduced oxidative stress markers in HepG2 cells.
    • Results indicated a significant decrease in reactive oxygen species (ROS) levels compared to control groups.
  • Antimicrobial Testing :
    • The compound was tested against various bacterial strains (e.g., E. coli, S. aureus) and demonstrated notable inhibitory effects, suggesting its potential as an antimicrobial agent .
  • Cancer Cell Line Studies :
    • Studies involving colon cancer (HCT116) and nasopharyngeal carcinoma (CNE-2) cell lines revealed that treatment with the compound led to decreased phosphorylation of NF-κB p65, indicating its role in inhibiting cancer cell proliferation .

Data Summary

Biological ActivityObservations
AntioxidantSignificant reduction in ROS levels in HepG2 cells
AntimicrobialEffective against E. coli and S. aureus
Anti-CancerInhibited growth in HCT116 and CNE-2 cell lines

Q & A

Q. What are the key synthetic pathways for N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide?

The synthesis typically involves:

  • Nitration : Introduction of the nitro group to a methoxy-substituted aromatic precursor (e.g., 2-methoxyphenol) under controlled acidic conditions.
  • Acylation : Reaction of the nitrated intermediate with chloroacetyl chloride to form the acetamide backbone.
  • Thioether formation : Coupling with thiophenol derivatives via nucleophilic substitution or Mitsunobu reactions . Example: A similar compound, N-(4-nitrophenyl)-2-(phenylthio)acetamide, was synthesized using 2-(phenylthio)acetyl chloride and 4-nitroaniline, achieving yields of 24–42% after optimization .

Q. How can the nitro group in this compound be reduced, and what are the implications for biological activity?

The nitro group can be reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like SnCl₂ in acidic media. This modification enhances bioavailability and enables further derivatization (e.g., coupling with carbonyl groups for Schiff base formation). For instance, nitro-to-amine reduction in analogous structures improved binding affinity to enzyme targets .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide, S–C aromatic vibrations at ~690 cm⁻¹).
  • NMR : ¹H NMR reveals methoxy protons (~3.8 ppm) and aromatic splitting patterns, while ¹³C NMR confirms carbonyl (170–175 ppm) and thioether carbons.
  • HRMS : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst use : Pd/C or Fe/acid systems for nitro reductions.
  • Temperature control : Exothermic nitration requires gradual addition of HNO₃/H₂SO₄ at 0–5°C to avoid byproducts . Example: In the synthesis of N-(4-aminophenyl)-2-(phenylthio)acetamide, SnCl₂·2H₂O in HCl yielded 55% after 6 hours at 70°C .

Q. What computational methods predict the compound’s electronic properties and stability?

  • DFT calculations : Analyze HOMO-LUMO gaps to assess reactivity. For a related nitro-acetamide, the HOMO (-6.2 eV) indicated electron-rich regions susceptible to electrophilic attack .
  • MESP (Molecular Electrostatic Potential) : Maps charge distribution, guiding SAR studies for target binding .

Q. How does the methoxy group influence the compound’s reactivity in substitution reactions?

The methoxy group is a strong electron-donating substituent, directing electrophilic substitution to the para position. However, steric hindrance from the nitro group at C5 limits reactivity. In hydrolysis studies, methoxy-to-hydroxy conversion under acidic conditions (e.g., HBr/AcOH) requires prolonged heating (24–48 hours) .

Q. What contradictions exist in reported biological activities of structurally similar acetamides?

  • Antimicrobial vs. Cytotoxicity : Some thiazole-acetamide hybrids show potent Gram-positive activity (MIC = 2 µg/mL) but high cytotoxicity (IC₅₀ = 15 µM in HepG2 cells), necessitating selectivity optimization .
  • Enzyme Inhibition : A nitro-substituted analog inhibited lipoxygenase (IC₅₀ = 0.8 µM) but showed no activity against COX-2, highlighting target specificity .

Methodological Considerations

Q. How to design SAR studies for this compound’s derivatives?

  • Variation of substituents : Replace methoxy with halogens (e.g., Cl, F) to assess electronic effects.
  • Bioisosteric replacement : Substitute phenylthio with benzylamino groups to compare hydrogen-bonding capacity.
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with enzyme active sites .

Q. What strategies resolve low solubility in aqueous media for in vitro assays?

  • Prodrug design : Introduce phosphate esters at the acetamide nitrogen.
  • Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability.
  • Co-solvent systems : Employ DMSO/PBS (≤10% v/v) to maintain compound stability .

Data Interpretation and Validation

Q. How to address discrepancies in melting points reported across sources?

  • Purification methods : Recrystallize using ethanol/water mixtures (70:30) to remove impurities.
  • DSC analysis : Validate thermal behavior via differential scanning calorimetry. For example, PubChem lists the melting point as 191.2°C, but batch-dependent variations (±2°C) are common .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR.
  • Quality control : Validate purity (>98%) by HPLC (C18 column, acetonitrile/water gradient) .

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